Technical Guide: Chemical Structure & Synthesis of N,N-Diethylpiperazine-1-sulfonamide
Technical Guide: Chemical Structure & Synthesis of N,N-Diethylpiperazine-1-sulfonamide
This technical guide details the chemical structure, physicochemical properties, and synthetic pathways of N,N-diethylpiperazine-1-sulfonamide (CAS: 98545-23-4). This molecule serves as a critical intermediate in medicinal chemistry, particularly as a bioisostere to diethylcarbamazine (DEC) derivatives and as a scaffold for generating piperazine-based sulfonamide libraries.
Structural Architecture & Pharmacophore Analysis[1]
N,N-diethylpiperazine-1-sulfonamide represents a hybrid scaffold combining a saturated heterocycle (piperazine) with a sulfonamide linker. Unlike primary sulfonamides (
Core Components
-
Piperazine Ring: A six-membered saturated ring containing two nitrogen atoms in a 1,4-relationship. It provides a semi-rigid scaffold that directs substituents into defined vectors.
-
Sulfonyl Linker (
): A tetrahedral geometry center that differs sterically and electronically from the planar carbonyl ( ) found in amide analogs. It acts as a strong electron-withdrawing group (EWG). -
Diethylamine Terminus: Two ethyl groups attached to the exocyclic nitrogen, providing lipophilic bulk that enhances membrane permeability compared to unsubstituted analogs.
Electronic Distribution & Basicity
The molecule contains two distinct nitrogen centers with vastly different pKa values:
-
N4 (Secondary Amine): This nitrogen remains basic (approximate pKa ~9.8). It is the primary site for further functionalization (alkylation, acylation) or protonation at physiological pH.
-
N1 (Sulfonamide Nitrogen): The electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of N1, rendering it non-basic and chemically stable against oxidation under standard conditions.
Structural Diagram (DOT Visualization)
The following diagram illustrates the connectivity and functional regions of the molecule.
Figure 1: Functional decomposition of N,N-diethylpiperazine-1-sulfonamide.
Physicochemical Profile
The following data aggregates predicted and experimental values relevant for handling and formulation.
| Property | Value | Context |
| CAS Number | 98545-23-4 | Unique Identifier |
| Molecular Formula | - | |
| Molecular Weight | 221.32 g/mol | Small molecule fragment |
| SMILES | CCN(CC)S(=O)(=O)N1CCNCC1 | Structure string |
| LogP (Predicted) | ~ -0.52 | Hydrophilic; good aqueous solubility |
| H-Bond Donors | 1 (N4-H) | Site for derivatization |
| H-Bond Acceptors | 3 (O=S=O, N4) | Interaction points |
| Rotatable Bonds | 4 | Moderate flexibility |
| Physical State | Solid / Crystalline | Low melting point likely (or oil if impure) |
Synthetic Methodology
To synthesize N,N-diethylpiperazine-1-sulfonamide with high purity, a direct reaction between piperazine and diethylsulfamoyl chloride is possible but prone to bis-substitution (formation of the symmetric bis-sulfonamide). The Mono-Protection Route is the authoritative standard for research-grade purity.
Reagents & Precursors
-
Precursor A: N-Boc-piperazine (1-Boc-piperazine) - Protects one amine to prevent polymerization.
-
Precursor B: Diethylsulfamoyl chloride (
). -
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane.
Step-by-Step Protocol
Step 1: Sulfamoylation
-
Preparation: Dissolve N-Boc-piperazine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
). -
Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.
-
Addition: Dropwise add Diethylsulfamoyl chloride (1.1 eq) to the stirring solution. The exotherm must be controlled.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.
-
Workup: Wash with water, then saturated
, then brine. Dry organic layer over and concentrate.[1]-
Intermediate: 4-(N,N-diethylsulfamoyl)piperazine-1-carboxylic acid tert-butyl ester.
-
Step 2: Deprotection (Boc Removal)
-
Dissolution: Dissolve the intermediate in DCM.
-
Acidolysis: Add TFA (20% v/v final concentration) or 4M HCl in Dioxane. Stir at room temperature for 1–2 hours.
-
Observation: Gas evolution (
) and isobutylene formation indicates reaction progress.
-
-
Neutralization (Critical): Concentrate the mixture to remove excess acid. Dissolve the residue in minimal water/methanol and neutralize with basic resin or saturated carbonate solution to release the free base.
-
Extraction: Extract with DCM/Isopropanol (3:1 ratio) if the compound is highly water-soluble, or use continuous extraction.
-
Purification: If necessary, purify via amine-functionalized silica or recrystallization.
Synthesis Workflow Diagram
Figure 2: Step-wise synthesis via Boc-protection strategy.
Analytical Characterization (Self-Validation)
To confirm the identity of the synthesized compound, the following spectral signatures must be observed.
Proton NMR ( NMR) - Predicted
Solvent:
-
1.15 ppm (Triplet, 6H): Methyl protons of the diethyl group (
). -
1.8–2.0 ppm (Broad Singlet, 1H): Amine proton (
) on the piperazine ring (shifts depending on concentration/water). - 2.90–3.00 ppm (Triplet/Multiplet, 4H): Piperazine ring protons adjacent to the secondary amine (C2, C6).
- 3.20–3.30 ppm (Multiplet, 4H): Piperazine ring protons adjacent to the sulfonamide (C3, C5).
-
3.25 ppm (Quartet, 4H): Methylene protons of the diethyl group (
).
Note: The methylene quartet of the ethyl group and the piperazine protons adjacent to the sulfonamide may overlap. 2D COSY NMR is recommended for definitive assignment.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (
). -
Molecular Ion
: Calculated: 222.13 m/z. -
Fragmentation Pattern: Loss of the ethyl groups or cleavage of the S-N bond may be observed at higher collision energies.
Applications & Significance
Medicinal Chemistry
This scaffold is a "privileged structure" used to construct libraries of:
-
GPCR Ligands: Piperazine sulfonamides frequently appear in 5-HT (Serotonin) and Dopamine receptor antagonists.
-
Enzyme Inhibitors: The sulfonyl group provides a rigid spacer that can position the piperazine nitrogen to interact with aspartic acid residues in protease active sites (e.g., HIV-1 protease inhibitors).
Bioisosterism
In drug design, the diethylsulfamoyl group (
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. (Analogous chemistry). Retrieved from [Link]
-
Bhatt, A., Kant, R., & Singh, R. K. (2016).[2] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-b]pyridazine Moiety. Medicinal Chemistry (Los Angeles).[2] Retrieved from [Link]
-
Vertex AI Search. (2025). Design and Synthesis of Piperazine Sulfonamide Cores. (Contextual grounding for scaffold utility). Retrieved from [Link]
